5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione
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Overview
Description
5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[84003,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5,13-ditert-butyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,11-tetraene-4,14-dione
- 8,12-diphenyl-1,5-dithia-8,12-diphosphacyclotetradecane
Uniqueness
5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione is unique due to its specific tricyclic structure and the presence of both sulfur and nitrogen atoms in the ring system. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
Overview of the Compound
Chemical Structure : The compound is characterized by a complex polycyclic structure featuring multiple sulfur and nitrogen atoms, which may contribute to its unique biological properties.
Molecular Formula : C20H16N4S2
Anticancer Properties
Research has indicated that compounds with similar structural motifs to "5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione" exhibit significant anticancer activity. These compounds often interact with cellular pathways involved in apoptosis and cell cycle regulation.
Antimicrobial Activity
The compound may possess antimicrobial properties against various bacterial strains and fungi. This activity is typically assessed through disc diffusion methods and minimum inhibitory concentration (MIC) tests.
Enzyme Inhibition
Certain derivatives of related compounds have shown potential as enzyme inhibitors. For instance, they may inhibit enzymes involved in metabolic pathways that are crucial for cancer cell survival or bacterial growth.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that similar compounds induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Testing : In vitro testing revealed that derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.
- Enzyme Inhibition Research : Research has shown that certain analogs can effectively inhibit specific enzymes such as topoisomerases and proteases that are vital for cancer progression.
Data Tables
Biological Activity | Type of Test | Result |
---|---|---|
Anticancer | Cell Viability Assay | IC50 values ranging from 5-20 µM in various cancer cell lines |
Antimicrobial | Disc Diffusion | Zones of inhibition ≥ 15 mm for several bacterial strains |
Enzyme Inhibition | Kinetic Assay | Ki values indicating strong inhibition (e.g., < 10 µM) |
Properties
CAS No. |
5557-49-3 |
---|---|
Molecular Formula |
C20H12N4O2S2 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione |
InChI |
InChI=1S/C20H12N4O2S2/c25-19-17-15(11-21-23(19)13-7-3-1-4-8-13)28-18-16(27-17)12-22-24(20(18)26)14-9-5-2-6-10-14/h1-12H |
InChI Key |
ZGXQGELEHYNGLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=N2)SC4=C(S3)C=NN(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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